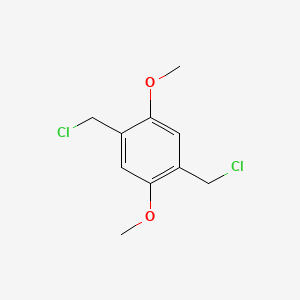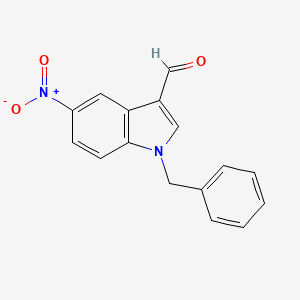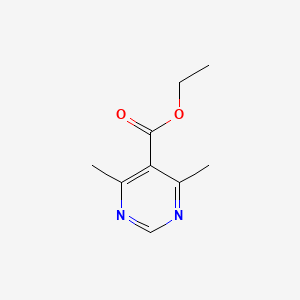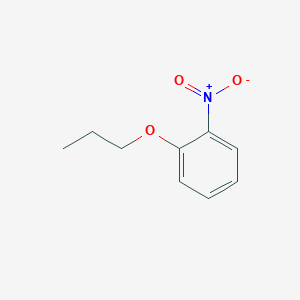
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene
Übersicht
Beschreibung
The compound 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is a chlorinated aromatic compound with methoxy groups and chloromethyl substituents on the benzene ring. While none of the provided papers directly discuss this compound, they do provide insights into the synthesis, properties, and reactivity of structurally related compounds, which can be useful in understanding the behavior of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene.
Synthesis Analysis
The synthesis of related compounds often involves halogenated intermediates and nucleophilic substitution reactions. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was synthesized by treating a chloromercurio precursor with methylmagnesium chloride . These methods suggest that the synthesis of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene could potentially be performed through a halogen-lithium exchange followed by quenching with a chloromethyl source.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic methods and X-ray crystallography. For instance, the structures of various phosphorus-containing benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around the phosphorus atoms . The structure of a brominated dimethoxybenzene derivative was also determined by X-ray crystallography . These techniques would likely be applicable to determine the molecular structure of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene.
Chemical Reactions Analysis
The reactivity of similar compounds includes a range of substitution and coupling reactions. For example, the dimagnesiated benzene derivative was characterized by reactions such as hydrolysis and halogenation . The palladium complex was used as a catalyst for Suzuki–Miyaura coupling reactions . These studies indicate that 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene could undergo further functionalization through metal-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various analytical techniques. The redox properties of phosphorus-containing benzene derivatives were investigated using electrochemical measurements . The unique properties of a selenacyclooctane derivative were studied using IR, UV/vis, and NMR spectroscopy . These methods could be employed to explore the properties of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene, such as its reactivity towards electrophiles, stability under different conditions, and potential applications in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Polymerization Catalyst
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene has been used in polymerization processes. For instance, polyethers derived from this compound and 4,4′-biphenol were obtained through phase transfer catalysis, demonstrating the influence of different catalysts and solvents on the molecular weights and yields of the resulting polymers (Tagle, Diaz, & Muñoz, 1984).
Porous Organic Polymers for Iodine Capture
The compound has been used in the synthesis of carbazole-based porous organic polymers. These polymers, when utilizing 1,4-bis(chloromethyl)-2,5-dimethoxybenzene as a cross-linking agent, exhibit unique mulberry-like morphologies and show exceptional iodine vapor adsorption performance. This highlights its potential in environmental applications such as efficient iodine sorbents (Xiong et al., 2019).
Electroluminescent and Photoluminescent Properties
Research has been conducted on short poly(phenylene vinylene) chains grafted poly(organophosphazene) using 1,4-bis(chloromethyl)-2,5-dimethoxybenzene. The resulting copolymers displayed interesting UV-Vis absorption and photoluminescent properties, indicating potential applications in organic light emitting diodes (OLEDs) (Leung et al., 2002).
Molecular Relaxation Studies
In molecular relaxation studies, compounds including 1,4-bis(chloromethyl)-2,5-dimethoxybenzene were examined to understand their behavior in various media. These studies are crucial for comprehending the dynamic properties of molecules in different environments (Crossley et al., 1979).
Overcharge Protection in Lithium-Ion Batteries
A derivative of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene, namely 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene, has been studied for its application in lithium-ion batteries as an overcharge protection additive. Its use not only improved the battery performance but also provided insights into the mechanisms controlling long-term efficiency of overcharge protection (Huang et al., 2015).
Eigenschaften
IUPAC Name |
1,4-bis(chloromethyl)-2,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWDCJVDLHSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)OC)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063166 | |
| Record name | 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | |
CAS RN |
3752-97-4 | |
| Record name | 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3752-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)






![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)
![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)
![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)


![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)